Cas no 49769-28-0 (6-HEPTYNOIC ACID, 7-PHENYL-)

6-Heptynoic acid, 7-phenyl-, is a specialized alkyne-functionalized carboxylic acid with a phenyl substituent at the terminal carbon. This compound is valuable in organic synthesis, particularly for click chemistry applications, due to its reactive alkyne group, which facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The phenyl group enhances stability and influences reactivity, making it useful for constructing complex molecular architectures. Its carboxylic acid functionality allows for further derivatization, enabling conjugation with amines or alcohols to form amides or esters. This dual functionality makes it a versatile intermediate in pharmaceutical research, material science, and polymer chemistry, where precise functional group incorporation is critical.
6-HEPTYNOIC ACID, 7-PHENYL- structure
6-HEPTYNOIC ACID, 7-PHENYL- structure
Product name:6-HEPTYNOIC ACID, 7-PHENYL-
CAS No:49769-28-0
MF:C13H14O2
MW:202.249063968658
CID:3326753
PubChem ID:11298619

6-HEPTYNOIC ACID, 7-PHENYL- Chemical and Physical Properties

Names and Identifiers

    • 6-HEPTYNOIC ACID, 7-PHENYL-
    • 7-phenylhept-6-ynoicacid
    • ZBA76928
    • Z1508922384
    • 7-Phenyl-6-heptynoic acid
    • 49769-28-0
    • SCHEMBL14007856
    • EN300-7443015
    • 7-phenylhept-6-ynoic Acid
    • Inchi: InChI=1S/C13H14O2/c14-13(15)11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10H,1-2,7,11H2,(H,14,15)
    • InChI Key: OXPQXCWBBDMQRS-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 202.099379685Da
  • Monoisotopic Mass: 202.099379685Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 37.3Ų

6-HEPTYNOIC ACID, 7-PHENYL- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7443015-10.0g
7-phenylhept-6-ynoic acid
49769-28-0 95.0%
10.0g
$3191.0 2025-03-11
Enamine
EN300-7443015-0.25g
7-phenylhept-6-ynoic acid
49769-28-0 95.0%
0.25g
$367.0 2025-03-11
Enamine
EN300-7443015-2.5g
7-phenylhept-6-ynoic acid
49769-28-0 95.0%
2.5g
$1454.0 2025-03-11
Enamine
EN300-7443015-0.1g
7-phenylhept-6-ynoic acid
49769-28-0 95.0%
0.1g
$257.0 2025-03-11
Enamine
EN300-7443015-1.0g
7-phenylhept-6-ynoic acid
49769-28-0 95.0%
1.0g
$743.0 2025-03-11
Enamine
EN300-7443015-5.0g
7-phenylhept-6-ynoic acid
49769-28-0 95.0%
5.0g
$2152.0 2025-03-11
Aaron
AR028HHS-500mg
7-phenylhept-6-ynoicacid
49769-28-0 95%
500mg
$822.00 2023-12-15
Aaron
AR028HHS-100mg
7-phenylhept-6-ynoicacid
49769-28-0 95%
100mg
$379.00 2023-12-15
Aaron
AR028HHS-5g
7-phenylhept-6-ynoicacid
49769-28-0 95%
5g
$2984.00 2023-12-15
1PlusChem
1P028H9G-50mg
7-phenylhept-6-ynoicacid
49769-28-0 95%
50mg
$269.00 2024-05-01

6-HEPTYNOIC ACID, 7-PHENYL- Related Literature

Additional information on 6-HEPTYNOIC ACID, 7-PHENYL-

6-Heptynoic Acid, 7-Phenyl-

The compound CAS No. 49769-28-0, commonly referred to as 6-heptynoic acid, 7-phenyl-, is a fascinating molecule with significant potential in various fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a heptynoic acid backbone substituted with a phenyl group at the seventh position. The presence of the phenyl group introduces aromaticity and enhances the compound's stability and reactivity, making it a valuable building block in organic synthesis.

Recent studies have highlighted the importance of 6-heptynoic acid, 7-phenyl- in the development of advanced materials. Researchers have explored its application in the synthesis of functional polymers, where its rigid structure and reactivity play a crucial role in forming cross-linked networks. These networks exhibit improved mechanical properties and thermal stability, making them suitable for high-performance applications such as aerospace materials and electronic devices.

In addition to its role in materials science, 6-heptynoic acid, 7-phenyl- has shown promise in the field of drug discovery. Its ability to form stable conjugated systems makes it an ideal candidate for designing bioactive molecules with potential therapeutic applications. For instance, studies have demonstrated that derivatives of this compound can act as inhibitors for certain enzymes involved in disease pathways, opening new avenues for drug development.

The synthesis of 6-heptynoic acid, 7-phenyl- has been optimized through various methodologies. One notable approach involves the use of transition metal catalysts to facilitate the coupling reaction between terminal alkynes and aryl halides. This method not only enhances the yield but also ensures high purity, which is critical for downstream applications.

Furthermore, the compound's electronic properties have been extensively studied using computational chemistry techniques. These studies reveal that the phenyl substitution significantly influences the molecule's electron distribution, enhancing its ability to participate in π-interactions. Such insights are invaluable for designing molecules with tailored electronic properties for specific applications.

In conclusion, CAS No. 49769-28-0, or 6-heptynoic acid, 7-phenyl-, stands out as a versatile and valuable compound in modern chemistry. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in both academic research and industrial development.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:49769-28-0)6-Heptynoic acid, 7-phenyl-
sfd2046
Purity:99.9%
Quantity:200kg
Price ($):Inquiry